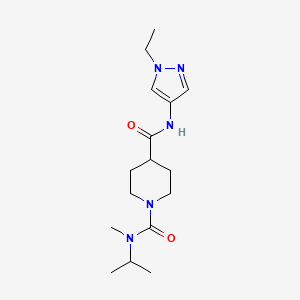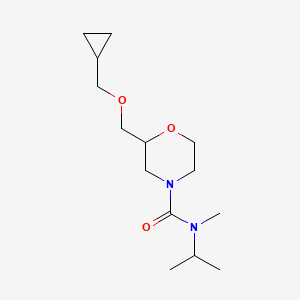![molecular formula C16H19NO2S B7634403 1-Benzothiophen-3-yl-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7634403.png)
1-Benzothiophen-3-yl-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzothiophen-3-yl-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone, also known as JWH-018, is a synthetic cannabinoid that has been widely used in scientific research. This compound was first synthesized in 1995 by John W. Huffman, and it has been used to investigate the effects of cannabinoids on the human body.
Mechanism of Action
The mechanism of action of 1-Benzothiophen-3-yl-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone involves binding to the CB1 and CB2 receptors in the brain, which leads to the activation of various signaling pathways. This activation can result in a wide range of physiological effects, including changes in mood, appetite, and pain perception.
Biochemical and Physiological Effects:
1-Benzothiophen-3-yl-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone has been shown to have a wide range of biochemical and physiological effects on the human body. Some of these effects include increased heart rate, changes in blood pressure, and alterations in brain activity. This compound has also been shown to have analgesic and anti-inflammatory properties, which could have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Benzothiophen-3-yl-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone in scientific research is its high affinity for the CB1 and CB2 receptors, which makes it a useful tool for investigating the endocannabinoid system. However, one of the main limitations of using this compound is its potential for abuse, which could lead to ethical concerns in certain research settings.
Future Directions
There are many potential future directions for research involving 1-Benzothiophen-3-yl-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone. Some possible areas of investigation could include the development of new therapeutics based on the analgesic and anti-inflammatory properties of this compound, as well as the investigation of the effects of 1-Benzothiophen-3-yl-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone on different physiological systems. Additionally, further research could be done to investigate the potential risks associated with the use of 1-Benzothiophen-3-yl-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone, as well as the development of new synthetic cannabinoids that could have therapeutic applications.
Synthesis Methods
The synthesis of 1-Benzothiophen-3-yl-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone involves several steps, including the reaction of 1,1-dimethyl-2-propen-1-one with thiophene-2-carboxylic acid to form 1-(thiophen-2-yl)propan-2-one. This intermediate is then reacted with 1-(2-bromoethyl)pyrrolidine to form the final product, 1-Benzothiophen-3-yl-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone.
Scientific Research Applications
1-Benzothiophen-3-yl-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone has been used in a wide range of scientific research studies, including investigations into the endocannabinoid system and the effects of cannabinoids on the human body. This compound has been shown to have a high affinity for the CB1 and CB2 receptors in the brain, which are responsible for regulating many physiological processes.
properties
IUPAC Name |
1-benzothiophen-3-yl-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-16(2,19)14-8-5-9-17(14)15(18)12-10-20-13-7-4-3-6-11(12)13/h3-4,6-7,10,14,19H,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTGJTQSYUCPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN1C(=O)C2=CSC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzothiophen-3-yl-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-methoxyethyl)-N-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)-1,2,4-thiadiazol-5-amine](/img/structure/B7634347.png)
![5-pyridin-2-yl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B7634349.png)

![2-Bromo-4-[[2,2-difluoroethyl(methyl)amino]methyl]-6-methoxyphenol](/img/structure/B7634351.png)
![(2S)-2-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634360.png)
![N-[[6-(2-methylimidazol-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B7634364.png)


![N-[2-[2-(difluoromethoxy)phenyl]ethyl]cyclopropanesulfonamide](/img/structure/B7634381.png)
![N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]-5-methyl-1,4-thiazepane-4-carboxamide](/img/structure/B7634396.png)
![[6-(dimethylamino)pyridin-3-yl]-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]methanone](/img/structure/B7634412.png)

![5-methyl-N-[(5-methylpyridin-3-yl)methyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7634425.png)